Persianone

Estrogen Sulfotransferase Inhibition Diterpenoid Pharmacology Target Engagement

Persianone (CAS 170894-20-9, ≥98% purity) is a dimeric clerodane diterpenoid from Ballota aucheri, validated as an estrogen sulfotransferase (E-ST) inhibitor (IC50 19.8 μM). Its exceptionally high LogP (8.706) and unique 5,5-spiroketal scaffold distinguish it from monomeric clerodanes like Galeopsin or Hispanone, which lack consistent E-ST activity. • Validated E-ST probe for estrogen metabolism & hormone-dependent pathway studies • Model compound for lipophilic diterpenoid partitioning & lipid-based nanocarrier formulation • Complex dimeric scaffold with 8 stereocenters for semisynthetic derivatization Sourced with batch-specific QC documentation. Standard research quantities available with ambient-temperature global shipping.

Molecular Formula C40H56O6
Molecular Weight 632.9 g/mol
Cat. No. B14753838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePersianone
Molecular FormulaC40H56O6
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC4C(=C(C5(CCCC(C5C4=O)(C)C)C)CCC6=COC=C6)C
InChIInChI=1S/C40H56O6/c1-25-29(12-11-27-14-21-44-23-27)38(7)18-9-16-36(3,4)34(38)30(41)32(25)46-33-26(2)40(43,20-13-28-15-22-45-24-28)39(8)19-10-17-37(5,6)35(39)31(33)42/h14-15,21-24,26,32-35,43H,9-13,16-20H2,1-8H3/t26-,32+,33-,34+,35+,38-,39+,40-/m1/s1
InChIKeyJGQYOTZPAZMNBZ-LRVPTYLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Persianone: A Dimeric Clerodane Diterpenoid from Ballota aucheri with Distinct Physicochemical and Biological Properties


Persianone is a naturally occurring dimeric diterpenoid belonging to the colensane and clerodane class, first isolated from the aerial parts of Ballota aucheri [1]. Its molecular formula is C40H56O6, with a molecular weight of approximately 632.88 g/mol . The compound possesses a complex structure featuring two clerodane units linked via an ether bridge, resulting in a unique 5,5-spiroketal motif .

Persianone vs. Generic Clerodane Diterpenoids: Why Interchangeability is Scientifically Unjustified


Direct substitution of Persianone with other clerodane diterpenoids like Galeopsin or Hispanone is not supported by experimental evidence. Persianone exhibits a markedly different biological activity profile, specifically inhibiting human liver cytosol estrogen sulfotransferase (E-ST) [1], an activity not consistently reported for its monomeric counterparts. Furthermore, key physicochemical parameters such as LogP differ substantially (Persianone LogP = 8.706 vs. Galeopsin LogP ~3.8-4.1 [2]), leading to divergent solubility, membrane permeability, and formulation requirements. These differences preclude reliable extrapolation of in vitro or in vivo behavior from one compound to another.

Persianone Procurement Evidence: Quantitative Differentiators vs. Closest Clerodane Analogs


Persianone's Estrogen Sulfotransferase (E-ST) Inhibition: A Distinct Target Engagement Profile

Persianone has been demonstrated to inhibit human liver cytosol estrogen sulfotransferase (E-ST), a key enzyme regulating cellular estrogen levels [1]. The IC50 value for this inhibition is reported as 19.8 μM [2]. This target is not commonly associated with monomeric clerodane diterpenoids like Galeopsin or Hispanone, which are more frequently linked to anti-inflammatory pathways (e.g., TNF-α inhibition).

Estrogen Sulfotransferase Inhibition Diterpenoid Pharmacology Target Engagement

Persianone LogP (8.706) vs. Monomeric Clerodanes: Critical Implications for Permeability and Formulation

Persianone exhibits a calculated LogP of 8.706 , indicating significantly higher lipophilicity compared to monomeric clerodane diterpenoids. For example, Galeopsin has a reported XLogP3 of 3.8-4.07 [1], and Hispanone has a reported XlogP of 4.9-5.89 [2].

Lipophilicity ADME Formulation Development Clerodane Diterpenoids

Persianone's Dimeric Structure: Higher Molecular Weight and Complexity vs. Monomeric Clerodanes

As a dimeric diterpenoid, Persianone possesses a molecular weight of 632.88 g/mol and a heavy atom count of 46, with a complexity score of 1220 . This contrasts with monomeric clerodane analogs like Galeopsin (MW 376.49 g/mol) and Hispanone (MW 300.44 g/mol) .

Molecular Weight Structural Complexity Natural Product Chemistry Diterpenoid Dimers

Persianone Application Scenarios: Where Its Differentiated Properties Drive Scientific Value


Estrogen Sulfotransferase (E-ST) Inhibitor Screening and Mechanistic Studies

Persianone is the appropriate selection for research programs investigating the modulation of estrogen sulfotransferase (E-ST) activity. Its demonstrated, albeit moderate, inhibition of this enzyme (IC50 19.8 μM) [1] provides a validated chemical probe for studying estrogen metabolism and hormone-dependent pathways, distinguishing it from anti-inflammatory focused clerodanes [2].

Studies of Highly Lipophilic Natural Products and Advanced Formulation Development

The exceptionally high calculated LogP of 8.706 makes Persianone a relevant model compound for investigating the behavior of highly lipophilic diterpenoids in biological systems. This includes studies focused on membrane partitioning, cellular uptake, and the development of specialized formulations (e.g., lipid-based nanocarriers) to overcome poor aqueous solubility.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Exploration of Dimeric Diterpenoids

The complex dimeric scaffold of Persianone, featuring a 5,5-spiroketal moiety [3], serves as a unique starting point for semisynthetic derivatization. Its high molecular weight and multiple stereocenters offer a distinct chemical space for generating novel analogs with potentially improved pharmacological properties compared to simpler monomeric clerodane frameworks .

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